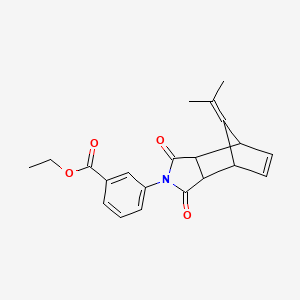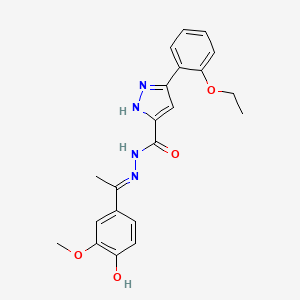![molecular formula C16H13N5O7 B11643082 methyl 4-cyano-3-{[(3,5-dinitrophenyl)carbonyl]amino}-1,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11643082.png)
methyl 4-cyano-3-{[(3,5-dinitrophenyl)carbonyl]amino}-1,5-dimethyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-CYANO-3-(3,5-DINITROBENZAMIDO)-1,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, cyano group, and dinitrobenzamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-CYANO-3-(3,5-DINITROBENZAMIDO)-1,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multiple steps, starting with the formation of the pyrrole ring. The cyano group and dinitrobenzamido group are introduced through nitration and amide formation reactions, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-CYANO-3-(3,5-DINITROBENZAMIDO)-1,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while oxidation could lead to various oxidized products.
Aplicaciones Científicas De Investigación
METHYL 4-CYANO-3-(3,5-DINITROBENZAMIDO)-1,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of METHYL 4-CYANO-3-(3,5-DINITROBENZAMIDO)-1,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
METHYL 4-CYANO-3-(3,5-DINITROBENZAMIDO)-1,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE: shares similarities with other nitrobenzamido and pyrrole derivatives.
4-Nitrobenzoic acid: A precursor to various compounds, including anesthetics.
3-Nitrobenzoic acid: Used in the synthesis of dyes and other chemicals.
Uniqueness
The uniqueness of METHYL 4-CYANO-3-(3,5-DINITROBENZAMIDO)-1,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H13N5O7 |
|---|---|
Peso molecular |
387.30 g/mol |
Nombre IUPAC |
methyl 4-cyano-3-[(3,5-dinitrobenzoyl)amino]-1,5-dimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C16H13N5O7/c1-8-12(7-17)13(14(19(8)2)16(23)28-3)18-15(22)9-4-10(20(24)25)6-11(5-9)21(26)27/h4-6H,1-3H3,(H,18,22) |
Clave InChI |
VOZNGRHMRNVXJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N1C)C(=O)OC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11643003.png)
![[2-(3-methoxyphenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B11643008.png)
![(6Z)-2-butyl-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643010.png)
![(6Z)-2-butyl-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643023.png)
![10-Phenyl-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one](/img/structure/B11643031.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11643032.png)

![5-[5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11643058.png)
![2-oxo-2-phenylethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate](/img/structure/B11643060.png)
![1-[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile](/img/structure/B11643065.png)
![propan-2-yl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B11643068.png)
![3-(2-methylprop-2-en-1-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11643072.png)
![methyl (4Z)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643074.png)

